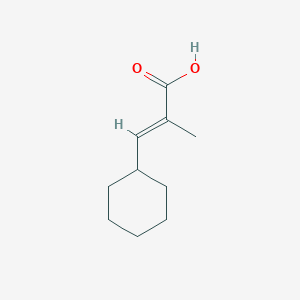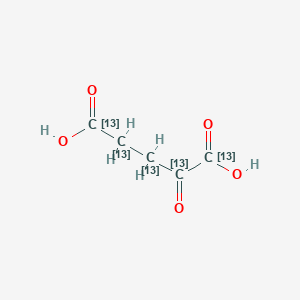
(2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane): is an organosilicon compound with the molecular formula C12H19Cl3Si2 and a molecular weight of 325.816 g/mol . This compound is characterized by the presence of three chlorine atoms and two trimethylsilyl groups attached to a phenylene ring. It is used in various chemical synthesis processes and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) typically involves the reaction of 2,3,5-trichlorophenylmagnesium bromide with trimethylsilyl chloride in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be necessary to achieve high yields and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chlorine atoms in (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to produce partially or fully dechlorinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Phenolic or quinone derivatives.
Reduction Products: Partially or fully dechlorinated phenylene derivatives.
科学的研究の応用
Chemistry:
Synthesis of Organosilicon Compounds: (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and polymer chemistry.
Biology and Medicine:
Bioconjugation: The compound can be used in bioconjugation reactions to attach silicon-containing groups to biomolecules, enhancing their stability and functionality.
Industry:
作用機序
The mechanism of action of (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) involves its ability to undergo various chemical reactions due to the presence of reactive chlorine atoms and trimethylsilyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to be used in diverse chemical transformations .
類似化合物との比較
(2,3,5,6-Tetrachloro-1,4-phenylene)bis(trimethylsilane): This compound has an additional chlorine atom compared to (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane), making it more reactive in nucleophilic substitution reactions.
1,4-Bis(trimethylsilyl)benzene: This compound lacks chlorine atoms, making it less reactive but more stable under various conditions.
(3,4,5,6-Tetrachloro-1,2-phenylene)bis(trimethylsilane): This compound has a different substitution pattern on the phenylene ring, affecting its reactivity and chemical properties.
Uniqueness: (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical synthesis and research applications .
特性
CAS番号 |
20082-69-3 |
|---|---|
分子式 |
C12H19Cl3Si2 |
分子量 |
325.8 g/mol |
IUPAC名 |
trimethyl-(2,3,5-trichloro-4-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C12H19Cl3Si2/c1-16(2,3)9-7-8(13)12(17(4,5)6)11(15)10(9)14/h7H,1-6H3 |
InChIキー |
NMVUAXIUMUBYJN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(=C(C(=C1Cl)Cl)[Si](C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


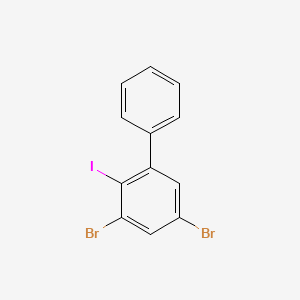
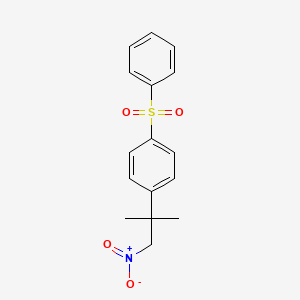
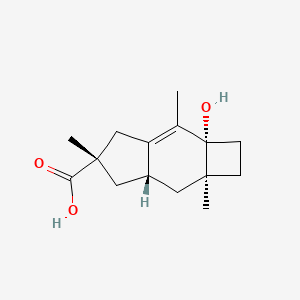
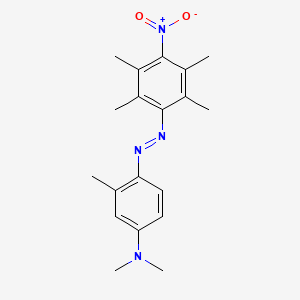
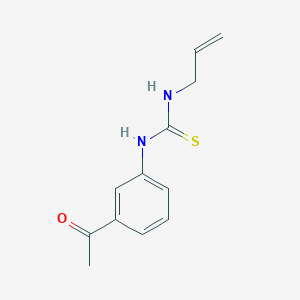

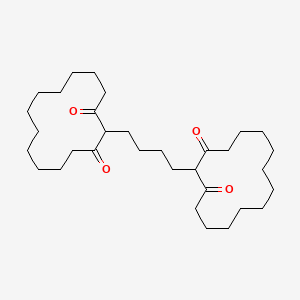
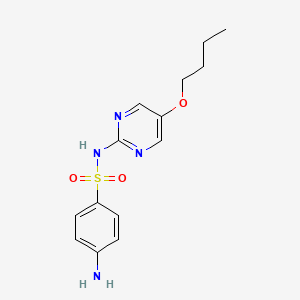

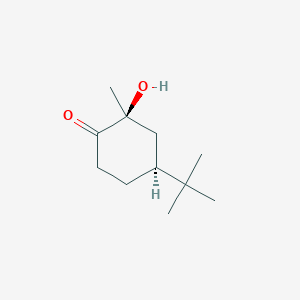
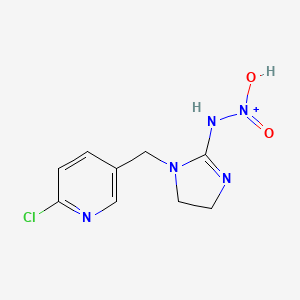
![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
